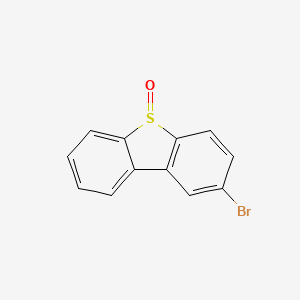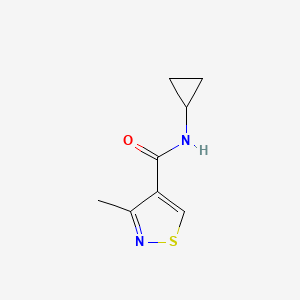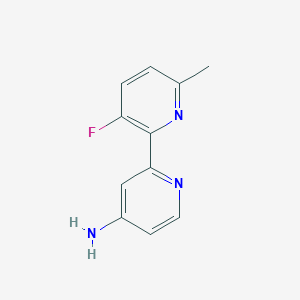
2-Bromodibenzothiophene-5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromodibenzothiophene-5-oxide is an organosulfur compound with the molecular formula C₁₂H₇BrOS It is a derivative of dibenzothiophene, where a bromine atom is substituted at the second position and an oxygen atom is bonded to the sulfur atom, forming a sulfoxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromodibenzothiophene-5-oxide typically involves the bromination of dibenzothiophene followed by oxidation. One common method includes:
Bromination: Dibenzothiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the second position.
Oxidation: The brominated product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the sulfoxide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromodibenzothiophene-5-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfoxide group can be further oxidized to a sulfone or reduced back to a sulfide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted dibenzothiophenes.
Oxidation: Dibenzothiophene-5,5-dioxide.
Reduction: Dibenzothiophene.
Applications De Recherche Scientifique
2-Bromodibenzothiophene-5-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-Bromodibenzothiophene-5-oxide largely depends on its chemical reactivity. The bromine atom and the sulfoxide group are key functional groups that interact with various molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Dibenzothiophene: The parent compound without the bromine and sulfoxide groups.
2-Bromodibenzothiophene: Lacks the sulfoxide group.
Dibenzothiophene-5-oxide: Lacks the bromine atom.
Uniqueness: 2-Bromodibenzothiophene-5-oxide is unique due to the presence of both the bromine atom and the sulfoxide group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H7BrOS |
|---|---|
Poids moléculaire |
279.15 g/mol |
Nom IUPAC |
2-bromodibenzothiophene 5-oxide |
InChI |
InChI=1S/C12H7BrOS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)15(12)14/h1-7H |
Clé InChI |
VJGDLIVNJZMHFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(S2=O)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-5H-benzo[c][1,8]naphthyridin-6-one](/img/structure/B8448978.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carbonitrile](/img/structure/B8448982.png)

![5-(4-Bromobutoxy)benzo[d]thiazole](/img/structure/B8449000.png)









![2-(Azetidin-1-ylcarbonyl)-7-chlorothieno[3,2-b]pyridine](/img/structure/B8449092.png)
